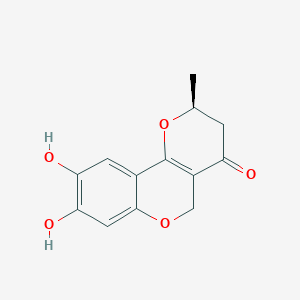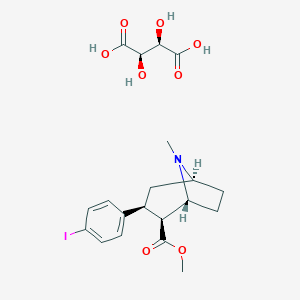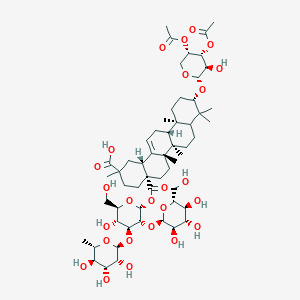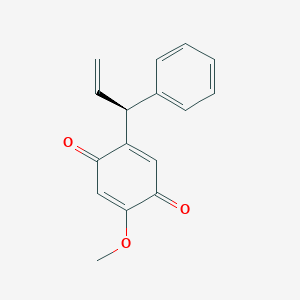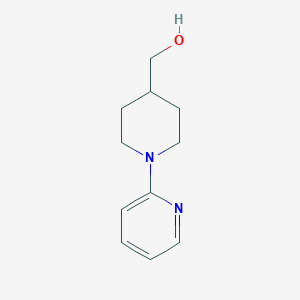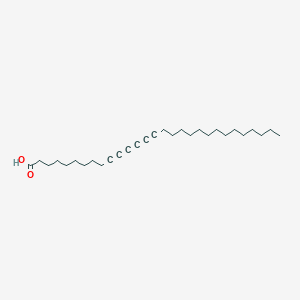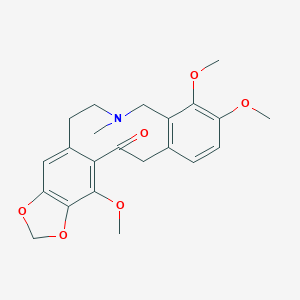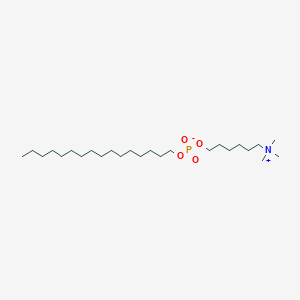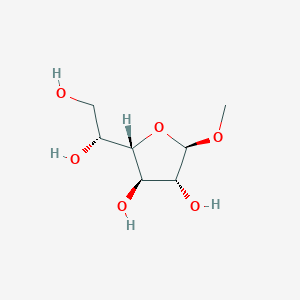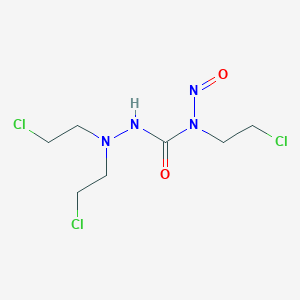![molecular formula C12H8ClF3N2 B161884 4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 125904-05-4](/img/structure/B161884.png)
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, which includes “4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Research on derivatives of the specified pyrimidine structure has demonstrated potential in the development of enzyme inhibitors, specifically targeting NF-kappaB and AP-1 transcription factors. These transcription factors are crucial in the regulation of genes involved in immune and inflammatory responses. The study by Palanki et al. (2000) explored modifications to enhance the compound's oral bioavailability and cell-based activity, finding that certain substitutions maintained activity while improving gastrointestinal permeability, indicating potential for therapeutic applications Palanki et al., 2000.
Molecular Electronics and Nonlinear Optics
The pyrimidine ring is a fundamental component in nucleic acids and has significant applications in nonlinear optics (NLO) and electronic materials. Hussain et al. (2020) conducted a comparative study between theoretical (DFT/TDDFT) and experimental analyses on thiopyrimidine derivatives, highlighting the NLO properties of these molecules, which are critical for optoelectronic applications. This study underscores the potential of pyrimidine derivatives in advancing materials science, especially in the development of new optoelectronic devices Hussain et al., 2020.
Chemical Synthesis and Structural Studies
Gandhi et al. (2016) focused on the synthesis and structural analysis of a specific pyrimidine derivative, revealing its utility in medicinal and pharmaceutical contexts. The study emphasized the importance of weak intermolecular interactions in stabilizing the crystal structure of these compounds, which could influence their pharmacological properties. Such research is pivotal for designing drugs with desired efficacy and stability Gandhi et al., 2016.
Supramolecular Chemistry
Beijer et al. (1998) investigated the dimerization of ureidopyrimidinones, leveraging the hydrogen bonding capability of pyrimidine derivatives. This study provides insights into the design of supramolecular structures, which have broad applications ranging from molecular recognition to the construction of complex molecular architectures Beijer et al., 1998.
Propriétés
IUPAC Name |
4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2/c1-7-6-10(13)18-11(17-7)8-2-4-9(5-3-8)12(14,15)16/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIKTGLPBJRHKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463101 |
Source


|
| Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |
CAS RN |
125904-05-4 |
Source


|
| Record name | 4-chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
